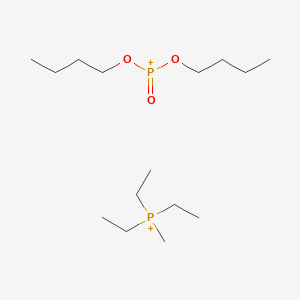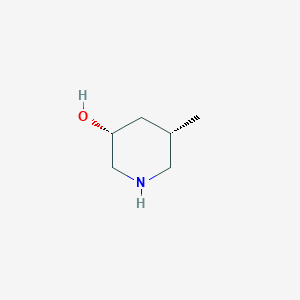
(3R,5S)-5-methylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-5-methylpiperidin-3-ol is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of chiral centers at the 3rd and 5th positions makes it an interesting subject for stereoselective synthesis and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-methylpiperidin-3-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as (S)-6-chloro-5-carbonyl-3-hydroxyhexanoic-tert-butyl-acetate, using a biological catalyst like recombinant keto reductase. The reaction typically requires a cofactor (NAD/NADH or NADP/NADPH) and a hydrogen donor such as isopropanol. The reaction is conducted in an aqueous buffer solution with a pH between 6.0 and 9.0 .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their high efficiency and selectivity. The use of bio-enzyme catalysts for the preparation of chiral drugs is particularly advantageous in the pharmaceutical industry. These methods are preferred over traditional chemical reduction methods, which often require low temperatures and the use of hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-5-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce different piperidine derivatives .
Aplicaciones Científicas De Investigación
(3R,5S)-5-methylpiperidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3R,5S)-5-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: This compound also contains a piperidine ring and multiple hydroxyl groups, making it similar in structure and reactivity.
(2r,3r,5s,6r)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol: Another compound with a piperidine ring and multiple hydroxyl groups, used in various chemical and biological studies.
Uniqueness
(3R,5S)-5-methylpiperidin-3-ol is unique due to its specific chiral centers and the resulting stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for stereoselective synthesis and applications in various fields.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(3R,5S)-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(8)4-7-3-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
QDPYHRSTDJTFRG-NTSWFWBYSA-N |
SMILES isomérico |
C[C@H]1C[C@H](CNC1)O |
SMILES canónico |
CC1CC(CNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)




![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
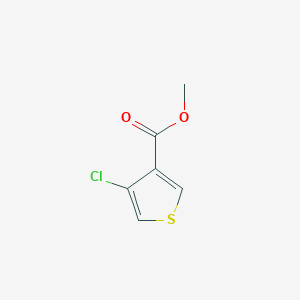
![1-Propanamine, 3-[(1,1-dimethylethyl)thio]-](/img/structure/B15125228.png)
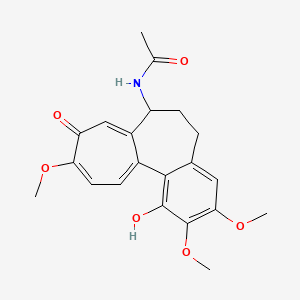
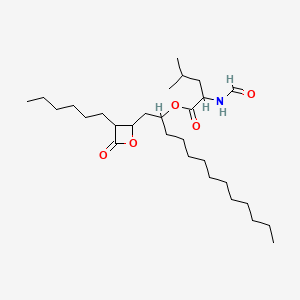
![2,3,3a,3b,4,5,10,10a,10b,11,12,12a-Dodecahydro-1,6,10a,12a-tetraMethyl-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol](/img/structure/B15125245.png)
